molecular formula C17H16FN5O B14869959 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14869959
M. Wt: 325.34 g/mol
InChI Key: QQRZKUQCYNIDQJ-UHFFFAOYSA-N
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Description

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorinated phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of a Suzuki-Miyaura coupling reaction to form the fluorinated phenyl group . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Another critical step is the formation of the triazole ring, which can be achieved through a cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and fluorinated phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-bromo-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-11-14(18)6-3-7-15(11)23-12(2)16(21-22-23)17(24)20-10-13-5-4-8-19-9-13/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

QQRZKUQCYNIDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C

Origin of Product

United States

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